molecular formula C17H15ClN2O3 B1608942 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine CAS No. 94097-88-8

1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine

Cat. No.: B1608942
CAS No.: 94097-88-8
M. Wt: 330.8 g/mol
InChI Key: LZLLLIXVUHWOKV-ZPHPHTNESA-N
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Description

1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine is a synthetic organic compound that belongs to the class of imines, specifically Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine typically involves the condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated into the production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-aminophenyl)methoxy]methanimine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers. Its unique chemical structure allows it to be incorporated into various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine can be compared with other Schiff bases and imines, such as:

    1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine: Contains a methoxy group instead of a chlorine atom, which can influence its chemical properties and applications.

    1-(4-chlorophenyl)-N-(4-aminophenyl)methanimine: Reduction product of the nitro compound, with different biological and chemical properties.

Properties

CAS No.

94097-88-8

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine

InChI

InChI=1S/C17H15ClN2O3/c18-15-7-5-14(6-8-15)17(13-3-4-13)19-23-11-12-1-9-16(10-2-12)20(21)22/h1-2,5-10,13H,3-4,11H2/b19-17-

InChI Key

LZLLLIXVUHWOKV-ZPHPHTNESA-N

SMILES

C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Isomeric SMILES

C1CC1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

94097-88-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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